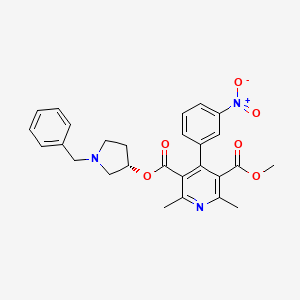

N-(4-氨基苯磺酰基)磺胺甲噁唑

描述

科学研究应用

磺胺甲噁唑的光降解:磺胺甲噁唑在酸性水溶液中具有显着的光敏性,导致多种初级光产物。这一方面对于理解其环境影响和稳定性至关重要 (周和摩尔,1994)。

磺酰胺基团在药物设计中:磺酰胺基团是磺胺甲噁唑的中心基团,在药物化学中得到广泛应用。它出现在许多上市药物中,尤其是磺酰胺类抗菌剂。这些化合物抑制四氢蝶酸合成酶,是 4-氨基苯磺酰胺的衍生物。然而,它们会导致超敏反应,这是一种与药物中的苯胺结构相关的毒性 (Kalgutkar、Jones 和 Sawant,2010)。

磺胺甲噁唑的生物降解:对磺胺甲噁唑的生物降解有大量研究,探索细菌如何降解这种化合物。了解这些机制对于环境管理和修复策略至关重要 (蒋等人,2014)。

安全和危害

The safety data sheet for “N-(4-Aminobenzenesulfonyl) Sulfamethoxazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it’s advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent further spillage or leakage if it is safe to do so .

作用机制

Target of Action

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole, also known as NDN5YJ3AJ5, is a sulfonamide antibiotic that primarily targets bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthase and dihydrofolate reductase .

Mode of Action

The compound acts as a competitive inhibitor of these enzymes due to its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . By binding to these enzymes, it prevents the incorporation of PABA into dihydrofolic acid, a precursor of folic acid . This inhibition disrupts bacterial folic acid synthesis and, consequently, the synthesis of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

The affected biochemical pathway is the folic acid synthesis pathway in bacteria . The downstream effects include the inhibition of DNA, RNA, and protein synthesis, which are crucial for bacterial cell growth and division .

Pharmacokinetics

Similar sulfonamide antibiotics are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of susceptible bacteria . This makes it effective against a variety of bacterial infections, including those of the urinary tract, respiratory system, and gastrointestinal tract .

Action Environment

The action, efficacy, and stability of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and absorption . Additionally, the presence of resistant bacteria can reduce its efficacy.

属性

IUPAC Name |

4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746982 | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole | |

CAS RN |

135529-16-7 | |

| Record name | 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![[(2R)-2-Amino-5-oxopyrrolidin-1-yl]acetic acid](/img/structure/B585451.png)

![3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B585458.png)